molecular formula C15H26O2 B1245732 Tremulenediol A

Tremulenediol A

Cat. No.: B1245732
M. Wt: 238.37 g/mol
InChI Key: DUUZWEOWPLXBAR-TUAOUCFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tremulenediol A is a natural product found in Conocybe rickenii, Conocybe siliginea, and Phellinus tremulae with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • Tremulenediol A has been a subject of interest in the field of organic synthesis. Ashfeld and Martin (2005) described an enantioselective synthesis approach for this compound, utilizing a series of efficient transition metal-catalyzed reactions. This method provides a basis for the laboratory production of this compound, facilitating further research and application in various fields (Ashfeld & Martin, 2005).

Biological and Pharmacological Potential

  • In pharmacological research, this compound has been identified in the cultures of Ceriporia lacerate, a fungal endophyte. Ying et al. (2013) isolated this compound alongside other sesquiterpenes and evaluated their cytotoxic activities against human cancer cell lines. This study suggests potential therapeutic applications of this compound in cancer treatment (Ying et al., 2013).

Chemical Diversity and Source

  • The chemical diversity and sources of this compound are also areas of exploration. Zhou et al. (2008) identified this compound in the basidiomycete Conocybe siliginea, contributing to the understanding of the natural occurrence and chemical variety of tremulane-type sesquiterpenes (Zhou et al., 2008).

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(5S,8S,8aS)-4-(hydroxymethyl)-2,2,8-trimethyl-3,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]methanol

InChI

InChI=1S/C15H26O2/c1-10-4-5-11(8-16)14(9-17)13-7-15(2,3)6-12(10)13/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-/m0/s1

InChI Key

DUUZWEOWPLXBAR-TUAOUCFPSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C(=C2[C@H]1CC(C2)(C)C)CO)CO

Canonical SMILES

CC1CCC(C(=C2C1CC(C2)(C)C)CO)CO

synonyms

tremulenediol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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